molecular formula C19H18N8O7 B3326577 L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) CAS No. 26360-21-4

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

Katalognummer: B3326577
CAS-Nummer: 26360-21-4
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: QPWWRIJXAKSKLU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) is widely used in scientific research, including:

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.

Mode of Action

Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .

Result of Action

The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.

Biochemische Analyse

Biochemical Properties

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is known to interact with several enzymes, proteins, and other biomolecules. One of its primary roles is inhibiting the proliferation of osteoclasts, which are cells responsible for bone resorption. This compound inhibits the activation and bone resorption function of osteoclasts and induces their apoptosis . The interaction with osteoclasts suggests that 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid could be a potential therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

Cellular Effects

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid on various cell types and cellular processes are profound. In osteoclasts, it not only inhibits proliferation but also induces apoptosis, leading to a reduction in bone resorption activity . This compound influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Additionally, it may affect gene expression related to osteoclast differentiation and function, thereby modulating cellular metabolism and overall bone homeostasis.

Molecular Mechanism

At the molecular level, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins involved in osteoclast activation, inhibiting their function and leading to reduced bone resorption . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in osteoclast differentiation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on osteoclasts over extended periods . Degradation products may also form, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid vary with different dosages in animal models. At lower doses, it effectively inhibits osteoclast activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to other cell types and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes and cofactors that regulate osteoclast activity and bone resorption . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall effects on bone homeostasis.

Transport and Distribution

Within cells and tissues, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target cells, such as osteoclasts . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within osteoclasts, where it exerts its inhibitory effects . Targeting signals or post-translational modifications may influence its localization, enhancing its efficacy in inhibiting bone resorption.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves multiple steps. One common method includes the reaction of L-glutamic acid with 4-[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "6-nitroso-2,4-diaminopyrimidine", "4-formylbenzoic acid", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "N-(tert-butoxycarbonyl)-L-aspartic acid", "N-hydroxysuccinimide ester of N-(tert-butoxycarbonyl)-L-aspartic acid", "N-(tert-butoxycarbonyl)-L-lysine", "N-hydroxysuccinimide ester of N-(tert-butoxycarbonyl)-L-lysine" ], "Reaction": [ "6-nitroso-2,4-diaminopyrimidine is reacted with 4-formylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "The intermediate compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent to form the N-hydroxysuccinimide ester of 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "N-(tert-butoxycarbonyl)-L-aspartic acid is reacted with N-hydroxysuccinimide ester of 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid in the presence of a coupling agent to form N-(tert-butoxycarbonyl)-L-aspartyl-4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoic acid.", "The intermediate compound is then deprotected using an appropriate reagent to remove the tert-butoxycarbonyl group, followed by reaction with N-hydroxysuccinimide in the presence of a coupling agent to form the N-hydroxysuccinimide ester of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid.", "N-(tert-butoxycarbonyl)-L-lysine is reacted with N-hydroxysuccinimide ester of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid in the presence of a coupling agent to form the N-hydroxysuccinimide ester of the final product.", "The intermediate compound is then deprotected using an appropriate reagent to remove the tert-butoxycarbonyl group, followed by purification to obtain the final product '2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid'." ] }

CAS-Nummer

26360-21-4

Molekularformel

C19H18N8O7

Molekulargewicht

470.4 g/mol

IUPAC-Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1

InChI-Schlüssel

QPWWRIJXAKSKLU-LBPRGKRZSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 2
Reactant of Route 2
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 3
Reactant of Route 3
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 4
Reactant of Route 4
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 5
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 6
Reactant of Route 6
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.